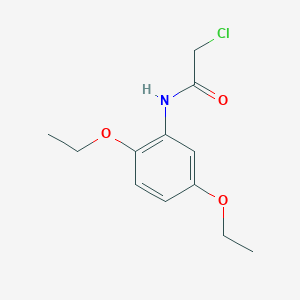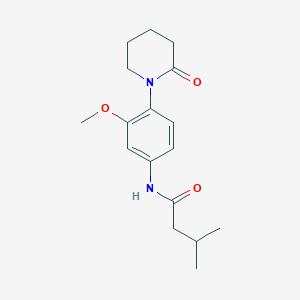
2-chloro-N-(2,5-diethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,5-diethoxyphenyl)acetamide is a chemical compound with the molecular formula C12H16ClNO3 and a molecular weight of 257.72 . It is also known by its IUPAC name, 2-chloro-N-(2,5-diethoxyphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,5-diethoxyphenyl)acetamide consists of a central acetamide group (CH3CONH) attached to a chlorine atom (Cl) and a phenyl ring (C6H4) which is substituted with two ethoxy groups (OC2H5) at the 2nd and 5th positions .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-chloro-N-(2,5-diethoxyphenyl)acetamide: is utilized in proteomics research, where it serves as a biochemical tool . Its properties enable researchers to study protein expression, modifications, and interactions. This compound’s stability and reactivity make it suitable for tagging or modifying proteins, which can then be analyzed using various proteomic techniques.
Pharmaceutical Development
This compound is involved in the synthesis of pharmaceuticals . Its chemical structure allows for the creation of various derivatives that can be potential candidates for drug development. Its role in the synthesis of novel compounds with possible therapeutic effects is a significant area of research.
Agricultural Chemistry
In agriculture, 2-chloro-N-(2,5-diethoxyphenyl)acetamide may be explored for its potential use in the development of new herbicides or pesticides . The chloroacetamide group is known for its herbicidal properties, and modifications to this structure could lead to the creation of more effective and environmentally friendly agricultural chemicals.
Material Science
The compound’s molecular structure and properties are of interest in material science . Researchers can investigate its incorporation into polymers or coatings, potentially leading to materials with unique characteristics such as enhanced durability or chemical resistance.
Environmental Applications
There is potential for 2-chloro-N-(2,5-diethoxyphenyl)acetamide to be used in environmental applications, such as the development of sensors or assays for detecting pollutants or toxins . Its reactivity with various environmental contaminants could be harnessed to create sensitive detection methods.
Biotechnological Research
In biotechnology, this compound could be used in the study of enzyme-substrate interactions or as a building block for synthesizing complex organic molecules . Its versatility in chemical reactions makes it a valuable asset in designing experiments and developing new biotechnological tools.
Safety and Hazards
The safety and hazards associated with 2-chloro-N-(2,5-diethoxyphenyl)acetamide are represented by the following pictograms: GHS05, GHS07 . The compound is considered dangerous with hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-chloro-N-(2,5-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-3-16-9-5-6-11(17-4-2)10(7-9)14-12(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDHBFGJQYHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,5-diethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)
![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)

![methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881139.png)
![(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one](/img/structure/B2881140.png)





![N-(3-methoxyphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2881148.png)